molecular formula C16H22N6 B6456907 4-ethyl-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549030-50-2

4-ethyl-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6456907
CAS RN: 2549030-50-2
M. Wt: 298.39 g/mol
InChI Key: NIFGTYZMYJAEFY-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The compound you mentioned seems to be a derivative of pyrimidine, with various substitutions at different positions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the pyrimidine ring. Without specific information, it’s difficult to detail the exact synthesis process .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the various groups attached at the specified positions. The presence of the piperazine ring and the ethyl and methyl groups would add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present. Pyrimidines can participate in a variety of chemical reactions. For example, they can act as bases, forming N-alkylated products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the groups present. For example, the presence of the piperazine ring might increase its solubility in water, while the ethyl and methyl groups might increase its lipophilicity .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific studies on this compound, it’s difficult to provide accurate information about its safety and hazards. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized .

properties

IUPAC Name

4-ethyl-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-4-14-9-15(20-13(3)19-14)21-5-7-22(8-6-21)16-17-10-12(2)11-18-16/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFGTYZMYJAEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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